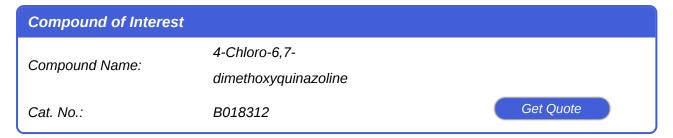


# An In-depth Technical Guide to 4-Chloro-6,7-dimethoxyquinazoline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of **4-Chloro-6,7-dimethoxyquinazoline**, a key intermediate in the synthesis of various biologically active molecules. This document details its fundamental chemical and physical characteristics, experimental protocols for its synthesis and characterization, and its role in the development of targeted therapies.

### **Core Properties**

**4-Chloro-6,7-dimethoxyquinazoline** is a versatile heterocyclic compound widely utilized in medicinal chemistry and organic synthesis.[1] Its structure serves as a crucial scaffold for the development of potent kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[2][3][4][5] The presence of the chlorine atom at the 4-position provides a reactive site for nucleophilic substitution, allowing for the facile introduction of various functional groups and the synthesis of a diverse library of derivatives.

## **Quantitative Data Summary**

The following table summarizes the key physical and chemical properties of **4-Chloro-6,7-dimethoxyquinazoline**.



Property	Value	References
CAS Number	13790-39-1	[1][3][6][7][8]
Molecular Formula	C10H9CIN2O2	[1][3][6][7][8]
Molecular Weight	224.65 g/mol	[1][7]
Appearance	Light yellow to white powder/crystalline solid.[1][3]	[1][3]
Melting Point	182-188 °C	[1][3][6][8]
Boiling Point	345.5 ± 37.0 °C (Predicted)	[3][6]
Solubility	Insoluble in water.[3][4][6] Soluble in DMSO (sparingly, heated) and Methanol (slightly, heated).[9]	[3][4][6][9]
Density	1.321 ± 0.06 g/cm <sup>3</sup> (Predicted)	[3][6]
Flash Point	162.8 °C	[3][6]
Purity	≥97.5% (GC), >98.0% (HPLC)	[1][8]

# **Experimental Protocols Synthesis of 4-Chloro-6,7-dimethoxyquinazoline**

A common and efficient method for the synthesis of **4-Chloro-6,7-dimethoxyquinazoline** involves the chlorination of 6,7-dimethoxyquinazolin-4(3H)-one.

#### Materials:

- 6,7-dimethoxyquinazolin-4(3H)-one
- Thionyl chloride (SOCl<sub>2</sub>)
- N,N-Dimethylformamide (DMF) (catalytic amount)
- Toluene



- Dichloromethane (DCM)
- Saturated aqueous sodium hydrogen carbonate (NaHCO<sub>3</sub>) solution
- Brine
- Magnesium sulfate (MgSO<sub>4</sub>)

#### Procedure:

- To a solution of 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one (10.0 g, 48.5 mmol) in thionyl chloride (200 ml), a catalytic amount of dimethylformamide (0.2 ml) is added dropwise.[10]
- The reaction mixture is heated to reflux and maintained for 6 hours.[10]
- After cooling the reaction to room temperature, the excess thionyl chloride is removed under reduced pressure.[10]
- The residue is azeotroped with toluene (2 x 50 ml) to ensure the complete removal of any remaining thionyl chloride.[10]
- The resulting residue is then dissolved in dichloromethane (550 ml).[10]
- The organic solution is washed sequentially with a saturated aqueous sodium hydrogen carbonate solution (2 x 250 ml) and brine.[10]
- The organic layer is dried over magnesium sulfate, filtered, and the solvent is evaporated in vacuo.[10]
- This procedure yields **4-chloro-6,7-dimethoxyquinazoline** as a white solid with a high yield (98%).[10]

### Characterization

The identity and purity of the synthesized **4-Chloro-6,7-dimethoxyquinazoline** can be confirmed using various spectroscopic techniques.

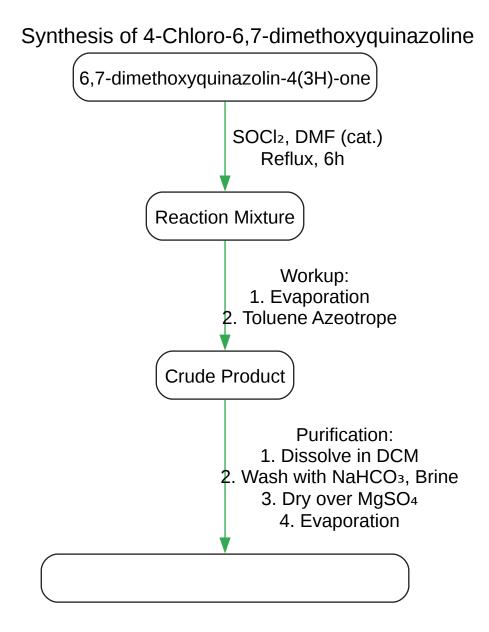
• <sup>1</sup>H-NMR (DMSO-d<sub>6</sub>): δ 8.86 (s, 1H), 7.42 (s, 1H), 7.37 (s, 1H), 4.00 (s, 3H), 3.98 (s, 3H).[10]



- Mass Spectrometry (+ve ESI): m/z 225 (M+H)+.[10]
- Infrared (IR) Spectroscopy: FTIR spectra can be obtained using techniques like KBr pellet or ATR.[7] The spectrum would show characteristic peaks corresponding to the aromatic C-H, C=N, C=C, and C-O bonds.

# Visualizations Synthesis Workflow

The following diagram illustrates the synthesis of **4-Chloro-6,7-dimethoxyquinazoline** from its quinazolinone precursor.





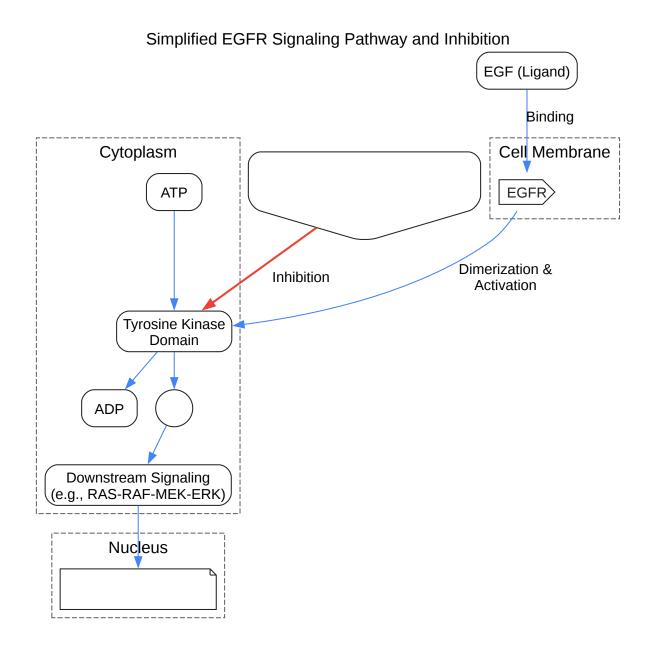
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Caption: A flowchart of the synthesis of **4-Chloro-6,7-dimethoxyquinazoline**.

## **Role in EGFR Signaling Inhibition**

**4-Chloro-6,7-dimethoxyquinazoline** is a key building block for several potent tyrosine kinase inhibitors that target the EGFR signaling pathway, which is often dysregulated in cancer. The diagram below shows a simplified representation of this pathway and the point of inhibition.





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